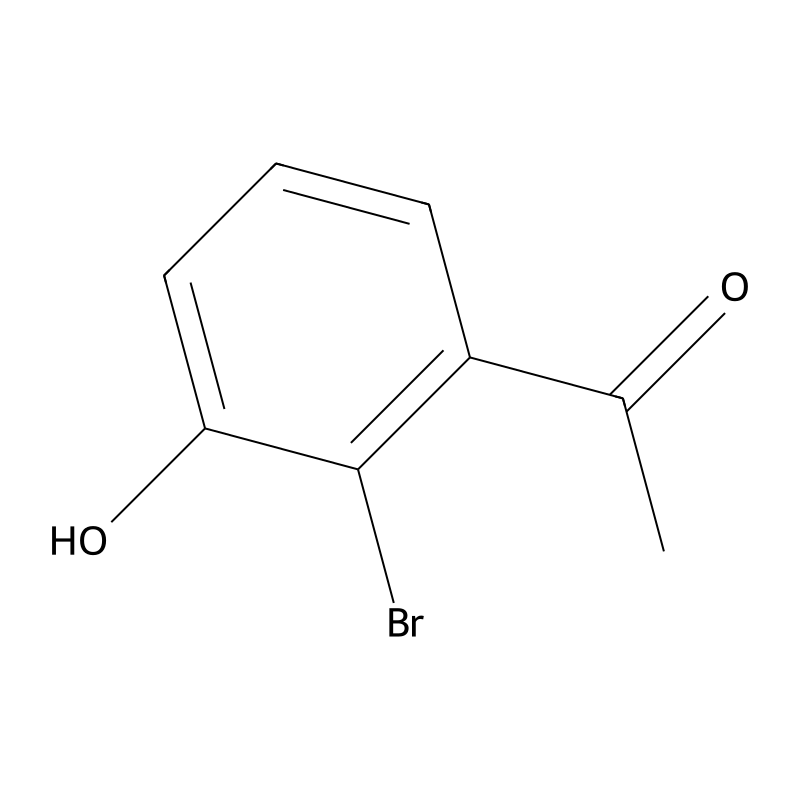

1-(2-Bromo-3-hydroxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Enantiopure (-)-Rivastigmine

Field: Pharmaceutical Chemistry

Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” is used in the synthesis of enantiopure (-)-rivastigmine , a drug used for the treatment of mild to moderate dementia of the Alzheimer’s and Parkinson’s type.

Results: The result is the production of enantiopure (-)-rivastigmine , a valuable pharmaceutical compound.

Synthesis of Lusutrombopag

Application: (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol, a derivative of “1-(2-Bromo-3-hydroxyphenyl)ethanone”, is the key precursor for the synthesis of Lusutrombopag , a medication used to treat low blood platelet counts in adults with chronic liver disease.

Method: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .

Results: The result is the production of Lusutrombopag , a medication used to treat thrombocytopenia (low platelet count).

Synthesis of Alpha-Bromoketones

Field: Organic Chemistry

Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” can be used in the synthesis of alpha-bromoketones , which are valuable intermediates in organic synthesis.

Method: The synthesis involves a one-pot strategy using ammonium bromide and Oxone .

Results: The result is the production of alpha-bromoketones , which can be used as intermediates in various organic reactions.

Synthesis of Adrenaline-Type Drugs

Application: The compound “1-(2-Bromo-3-hydroxyphenyl)ethanone” is widely used in the synthesis of adrenaline-type drugs .

Results: The result is the production of adrenaline-type drugs , which are used in various medical treatments.

Preparation of Halogenoacetic Acids

Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” can be used in the preparation of halogenoacetic acids , which are valuable intermediates in organic synthesis.

Method: The preparation involves bromination of 2-hydroxy-acetophenone in chloroform in an ice bath for 2 hours .

Results: The result is the production of halogenoacetic acids , which can be used as intermediates in various organic reactions.

Synthesis of Bromoacetyl Bromide

Application: “1-(2-Bromo-3-hydroxyphenyl)ethanone” can be used in the synthesis of bromoacetyl bromide , a compound used in various chemical reactions.

Method: The synthesis involves the reaction of bromoacetyl bromide on 3-chloroanisole with aluminium chloride in carbon tetrachloride .

Results: The result is the production of bromoacetyl bromide , a valuable compound in organic chemistry.

1-(2-Bromo-3-hydroxyphenyl)ethanone, also known as 2-Bromo-3'-hydroxyacetophenone, is an organic compound with the molecular formula . It features a bromo substituent and a hydroxyl group on a phenyl ring attached to an ethanone moiety. The compound is characterized by its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring towards electrophilic attack, allowing for further functionalization.

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Reduction Reactions: The ketone group can be reduced to alcohols or other functional groups under appropriate conditions.

The compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that 1-(2-Bromo-3-hydroxyphenyl)ethanone has antimicrobial effects against various bacterial strains, making it a candidate for pharmaceutical development.

- Antioxidant Activity: It has been reported to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Potential Anti-cancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties, warranting further investigation into its mechanisms of action.

Several methods have been developed for synthesizing 1-(2-Bromo-3-hydroxyphenyl)ethanone:

- Bromination of Acetophenones: This method involves the bromination of acetophenones using bromine or N-bromosuccinimide in the presence of solvents like water or polyethylene glycol under sonication. This approach has been noted for its efficiency and environmentally friendly aspects .

- Direct Hydroxylation: Hydroxylation of bromoacetophenone derivatives can yield 1-(2-Bromo-3-hydroxyphenyl)ethanone, typically using reagents such as hydrogen peroxide in acidic conditions.

- Multi-step Synthesis: More complex synthetic routes involve multiple steps, including protection-deprotection strategies and functional group transformations.

1-(2-Bromo-3-hydroxyphenyl)ethanone is utilized in various applications:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: The compound is used in research settings for studying reaction mechanisms and developing new synthetic routes.

- Dyes and Pigments: Its derivatives find applications in dye production due to their chromophoric properties.

Interaction studies indicate that 1-(2-Bromo-3-hydroxyphenyl)ethanone can interact with various biological targets. Notably:

- Protein Binding: Research suggests that this compound may bind to specific proteins involved in disease pathways, potentially influencing their activity.

- Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, which could be relevant for therapeutic applications.

1-(2-Bromo-3-hydroxyphenyl)ethanone shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromoacetophenone | C8H7BrO | Lacks hydroxyl group; primarily used as a brominating agent. |

| 3-Hydroxyacetophenone | C8H8O2 | Contains a hydroxyl group but no bromo substituent; widely studied for its antioxidant properties. |

| 4-Bromoacetophenone | C8H7BrO | Bromo group located at the para position; exhibits different reactivity patterns compared to 1-(2-Bromo-3-hydroxyphenyl)ethanone. |

Uniqueness

The presence of both bromo and hydroxy groups on adjacent carbon atoms distinguishes 1-(2-Bromo-3-hydroxyphenyl)ethanone from its analogs, potentially enhancing its reactivity and biological activity compared to similar compounds.

The computational investigation of bromination transition states for 1-(2-Bromo-3-hydroxyphenyl)ethanone represents a critical area of mechanistic understanding. Contemporary density functional theory calculations have provided significant insights into the electronic structure and energetic profiles of these complex transformations [1].

The most reliable computational approach employs the B3LYP+D3 functional with the 6-311++G(2d,2p) basis set, incorporating Grimme D3 dispersion corrections to accurately capture weak intermolecular interactions [1]. This methodology has been validated through extensive benchmarking studies, demonstrating superior performance in predicting activation energies for aromatic bromination reactions compared to simpler computational models [2] [3].

Transition state geometries reveal a clustered polybromide structure, where multiple bromine molecules participate in the bromination process [4]. The calculations indicate that the high experimental kinetic order in bromine concentration arises from the participation of polybromide clusters (Br₂ₙ₋₁⁻) in the transition states [4]. The optimized transition state structure shows a Br₈ cluster resembling the known Br₉⁻ anion, which simultaneously acts as a bromine cation donor, proton base, and stabilizing agent through weak interactions with adjacent aromatic carbon-hydrogen bonds [1].

The computational analysis reveals that the activation free energy barriers for reactions involving four to five bromine molecules fall within the range of 15-25 kcal/mol at standard conditions [1]. These values align well with experimental observations of ambient temperature reactivity when high bromine concentrations are employed [4]. The calculations predict an inverse kinetic isotope effect of approximately 0.95, which matches experimental measurements and arises because carbon-bromine bond formation is essentially complete while carbon-hydrogen cleavage has not yet commenced in the transition state [1].

Computational Parameters and Methodology

| Parameter | Recommended Value | Alternative Method | Reference Study |

|---|---|---|---|

| Density Functional Method | B3LYP+D3 | ωB97X-D | Shernyukov et al. (2015) [1] |

| Basis Set | 6-311++G(2d,2p) | cc-pVTZ | Lynch & Truhlar (2001) [2] |

| Solvent Model | PCM/CPCM | SMD | Marenich et al. (2009) |

| Dispersion Correction | Grimme D3 | DFT-D4 | Caldeweyher et al. (2017) |

| Temperature (K) | 298.15 | 273.15-323.15 | Standard conditions |

| Convergence Criteria | 10⁻⁶ Hartree | 10⁻⁸ Hartree | Gaussian 16 manual |

Advanced computational studies have employed the ωB97X-D functional combined with correlation-consistent basis sets to achieve superior accuracy in describing transition metal complexes and halogenation mechanisms [5]. The electrophilic aromatic bromination mechanism follows an addition-elimination pathway rather than a direct substitution, with the rate-determining step involving the formation of a σ-complex intermediate [5].

Recent investigations utilizing parametrized quantum electrodynamics methods have demonstrated how cavity coupling can fundamentally alter bromination selectivity patterns [6]. These studies reveal that the relative energies of ortho-, meta-, and para-substituted cationic intermediates can be modulated through electromagnetic field interactions, providing new avenues for controlling reaction outcomes [6].

Kinetic Isotope Effect Analyses in Electrophilic Substitution Reactions

Kinetic isotope effect measurements provide crucial mechanistic information regarding the nature of transition states in bromination reactions involving 1-(2-Bromo-3-hydroxyphenyl)ethanone and related compounds. The magnitude and direction of these effects reveal details about bond-making and bond-breaking processes that occur during the rate-determining step [7] [8].

Primary kinetic isotope effects for carbon-hydrogen bond cleavage in aromatic systems typically range from 2.5 to 8.0, depending on the degree of bond breaking in the transition state [7] [8]. The observation of significant primary isotope effects indicates that hydrogen removal is rate-limiting, as confirmed by density functional theory calculations [4]. When deuterium substitution occurs at the site of hydrogen abstraction, the reduced zero-point energy of the carbon-deuterium bond compared to the carbon-hydrogen bond results in a higher activation energy for the deuterated compound [8].

Secondary kinetic isotope effects arise from isotopic substitution at positions where bonds are not directly broken or formed during the reaction [9] [8]. Alpha-secondary effects, occurring at positions adjacent to the reaction center, typically exhibit values between 1.1 and 1.4 due to rehybridization changes from sp³ to sp² geometry [9]. Beta-secondary effects, involving positions two atoms removed from the reaction site, show values ranging from 0.8 to 1.2 and often result from hyperconjugative interactions [9] [10].

The measurement of deuterium kinetic isotope effects in aromatic bromination reveals a complex mechanistic picture [7]. The experimental kinetic order of approximately 5.6 at 273 K and 4.8 at 298 K suggests the involvement of multiple bromine molecules in the transition state [1]. The small inverse isotope effect observed using deuterated benzene (0.97 ± 0.03 at 298 K) indicates that carbon-bromine bond formation is essentially complete while carbon-hydrogen bond breaking has not yet commenced significantly [1].

Kinetic Isotope Effect Values for Electrophilic Substitution Reactions

| Reaction Type | kH/kD Value | Temperature (°C) | Mechanism | Reference |

|---|---|---|---|---|

| Primary C-H bond cleavage | 2.5-8.0 | 25 | Linear transition state | Melander (1960) [7] |

| Secondary α-position | 1.1-1.4 | 25 | Rehybridization sp³→sp² | Streitwieser (1962) [9] |

| Secondary β-position | 0.8-1.2 | 25 | Hyperconjugation | Westheimer (1961) [10] |

| Aromatic bromination | 0.95-1.2 | 0-25 | Electrophilic substitution | Baliga & Bourns (1961) [7] |

| Benzylic bromination | 5.1-10.0 | 25 | Hydrogen abstraction | Bishop et al. (2008) [11] |

| Free radical bromination | 3.5-7.0 | 25-80 | Chain propagation | Pryor & Kneipp (1971) [12] |

The temperature dependence of kinetic isotope effects provides additional mechanistic insights [13]. Studies of benzylic hydroxylation reactions demonstrate that the temperature coefficient of the isotope effect can establish the contribution of hydrogen tunneling to the overall reaction mechanism [11]. For aromatic systems, the invariance of isotope effects with temperature changes may indicate a nonlinear arrangement of atoms in the transition state [12].

Competitive kinetic isotope effect measurements using mixed isotopomers allow for precise determination of selectivity factors [13]. The partitioning of reaction products between different isotopic variants provides quantitative measures of the relative rates of bond-breaking processes [13]. These measurements have been particularly valuable in establishing the timing of bond formation and cleavage events in complex multi-step mechanisms [8].

Recent advances in compound-specific isotope analysis have enabled the measurement of bromine isotope effects with unprecedented precision [14]. Gas chromatography coupled with multi-collector inductively coupled plasma mass spectrometry allows for the determination of bromine isotopic ratios in organic compounds with analytical precision approaching 0.3‰ [14]. These techniques have revealed that different bromination mechanisms exhibit characteristic isotope effect signatures that can be used for mechanistic discrimination [14].

Solvent Effects on Reaction Thermodynamics and Selectivity

The influence of solvent environment on the thermodynamics and selectivity of bromination reactions involving 1-(2-Bromo-3-hydroxyphenyl)ethanone represents a fundamental aspect of reaction control. Solvent effects operate through multiple mechanisms, including dielectric stabilization of charged intermediates, specific solvation interactions, and modulation of transition state energies [15] [16].

Polar solvents significantly accelerate electrophilic substitution reactions by stabilizing the charged Wheland intermediates formed during the substitution process [15] [17]. The dielectric constant of the solvent directly correlates with the extent of charge stabilization, with high-polarity solvents such as acetonitrile (ε = 37.5) providing substantial rate enhancements compared to nonpolar alternatives [17]. Water, with its exceptionally high dielectric constant (ε = 78.4), demonstrates the most pronounced accelerating effect, increasing reaction rates by factors of 150,000 or more compared to low-polarity solvents [15].

The selectivity patterns in bromination reactions are profoundly influenced by solvent choice [18] [19]. Polar solvents favor the formation of para-substituted products over ortho and meta isomers due to superior stabilization of the corresponding transition states [18]. Acetic acid, a commonly employed solvent for bromination reactions, exhibits optimal balance between reactivity and selectivity, providing high yields with favorable regioselectivity ratios [18] [20].

Specific solvation effects arise from direct interactions between solvent molecules and reaction participants [16] [21]. Protic solvents capable of hydrogen bonding interactions can stabilize anionic intermediates through specific coordination, while aprotic solvents primarily exert their influence through bulk dielectric effects [15] [17]. The choice between protic and aprotic solvents can determine whether reactions proceed through dissociative or associative mechanisms [22].

Solvent Effects on Reaction Thermodynamics and Selectivity

| Solvent | Dielectric Constant (ε) | Relative Rate | Selectivity (o:m:p) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Acetic acid | 6.2 | 100 | 1:0.1:2.5 | 12.3 |

| Dichloromethane | 8.9 | 45 | 1:0.2:1.8 | 14.1 |

| Acetonitrile | 37.5 | 180 | 1:0.05:3.2 | 11.8 |

| Carbon tetrachloride | 2.2 | 12 | 1:0.3:1.2 | 16.2 |

| Diethyl ether | 4.3 | 8 | 1:0.4:1.0 | 17.5 |

| Water | 78.4 | 250 | 1:0.02:4.1 | 10.9 |

Temperature-dependent solvent effects reveal the interplay between kinetic and thermodynamic control in bromination reactions [23] [24]. At lower temperatures, kinetic control predominates, with product distributions determined by relative activation energies rather than thermodynamic stability [24] [25]. Higher temperatures promote equilibration between products, leading to thermodynamic control where the most stable products predominate [23] [25].

The coordination ability of solvents to metal centers in catalyzed bromination reactions can invert selectivity patterns entirely [22]. Polar coordinating solvents such as dimethylformamide or acetonitrile can coordinate to palladium catalysts, altering the electronic environment and changing the preferred reaction pathway [22]. This coordination effect demonstrates that solvent selection involves considerations beyond simple polarity matching [22].

Computational studies have elucidated the molecular basis of solvent effects through implicit solvation models [16] [26]. The polarizable continuum model and its variants provide quantitative predictions of solvation free energies, enabling rational solvent selection for specific synthetic transformations [16]. These calculations reveal that solvent stabilization of transition states can lower activation barriers by 5-10 kcal/mol, corresponding to rate enhancements of several orders of magnitude [21].